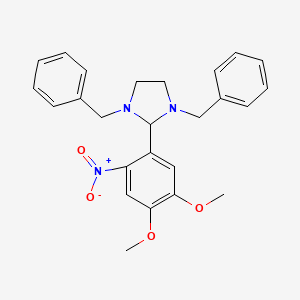![molecular formula C16H14N2O2S B2587627 Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate CAS No. 644990-45-4](/img/structure/B2587627.png)
Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C16H14N2OS . It is a derivative of thieno[2,3-b]pyridine, a heterocyclic compound that contains both thiophene and pyridine rings .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in a high boiling point solvent such as pyridine or in the presence of a strong base such as potassium carbonate . The resulting compound is ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, which can be further reacted to produce various heterocyclic compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[2,3-b]pyridine core with an amino group at the 3-position and a carboxylate group at the 2-position . The molecule is polyfunctional, possessing both nucleophilic (NH2 group) and electrophilic (ester carbonyl) properties .Chemical Reactions Analysis
The compound’s polyfunctional nature allows it to undergo various chemical reactions. The amino group can react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems . The compound has been used to synthesize several azodyes and biologically active compounds .Scientific Research Applications
Novel Synthesis Methods
- A study by Santilli et al. (1971) describes a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids, which may be applicable to similar compounds like Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (Santilli, Kim, & Wanser, 1971).
Molecular Structure and Properties
- Research by Jotani (2015) focused on the crystal structure optimization of similar fused pyridine derivatives. This study provides insights into conformational discrepancies and crystal packing effects, which are relevant for understanding the properties of this compound (Jotani, 2015).
Antiproliferative Activity
- A study by Queiroz et al. (2011) explored the antiproliferative activity of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, closely related to the compound , indicating potential applications in cancer research (Queiroz et al., 2011).
Synthesis of New Heterocycles
- The work by Metwally et al. (2008) utilized a related compound for the preparation of novel heterocycles of pharmaceutical interest, demonstrating the compound's utility in developing new pharmacologically active substances (Metwally, Etman, Gafer, & Khalil, 2008).
Electron Transfer in Photochemistry
- Research by Fasani et al. (2006) investigated intramolecular electron transfer in the photochemistry of nitrophenyldihydropyridines, which is relevant for understanding the photochemical properties of similar compounds like this compound (Fasani, Fagnoni, Dondi, & Albini, 2006).
Antioxidant Activity
- Kotaiah et al. (2012) synthesized a series of thienopyrimidine derivatives, showing significant antioxidant activity. This indicates potential applications of this compound in antioxidant research (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Mechanism of Action
Target of Action
Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a versatile precursor used in the synthesis of several heterocyclic compounds It’s known that the compound is used to synthesize several biologically active compounds , suggesting that it may interact with various biological targets.
Mode of Action
The mode of action of this compound involves its interaction with both electrophiles and nucleophiles, resulting in the formation of heterocyclic systems . The compound possesses both nucleophilic and electrophilic properties, with the NH2 group being a typical nucleophilic position, and the ester carbonyl being an electrophilic position .
Result of Action
The compound has been used to synthesize several biologically active compounds , suggesting that it may have significant molecular and cellular effects.
Future Directions
Biochemical Analysis
Biochemical Properties
Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with nucleophiles and electrophiles, leading to the formation of heterocyclic systems . The compound’s amino and ester groups are particularly reactive, allowing it to participate in a wide range of biochemical processes. For instance, it can undergo diazotization to form diazo compounds, which can further react with thiourea, guanidine carbonate, and hydroxylamine hydrochloride to produce various biologically active derivatives .
Cellular Effects
This compound has been shown to influence several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular functions. Additionally, it has been reported to impact oxidative stress levels within cells, which can influence cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form stable complexes with enzymes and other proteins is a key aspect of its molecular mechanism. For example, it can inhibit acetylcholinesterase, leading to changes in neurotransmitter levels and affecting nerve signal transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of reactive intermediates, which can further participate in biochemical reactions . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical impact.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to specific proteins can influence its distribution and overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interactions with other biomolecules and its overall biochemical effects .
properties
IUPAC Name |
phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-9-8-10(2)18-15-12(9)13(17)14(21-15)16(19)20-11-6-4-3-5-7-11/h3-8H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXYDKSIQLOLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)OC3=CC=CC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2587554.png)

![6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2587557.png)
![3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2587559.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2587565.png)

![1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2587567.png)